2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its fused imidazo-thiadiazole ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the imidazo-thiadiazole ring system . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring or the imidazo-thiadiazole ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In the context of its anticancer activity, this compound has been shown to inhibit the EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival . By binding to the active site of EGFR, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cancer cell growth and inducing apoptosis.
Comparison with Similar Compounds
2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:
2-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the isobutyl group, which may affect its biological activity and solubility.
2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: The presence of a methyl group instead of an isobutyl group can influence its chemical reactivity and pharmacokinetic properties.
2-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole: The chlorophenyl substitution can enhance its binding affinity to certain biological targets and alter its pharmacological profile.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C14H15N3S |
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Molecular Weight |
257.36 g/mol |
IUPAC Name |
2-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15N3S/c1-10(2)8-13-16-17-9-12(15-14(17)18-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
HYAHKKPXCZWKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C=C(N=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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